molecular formula C10H21NO B1468014 1-[(Tert-butylamino)methyl]cyclopentan-1-ol CAS No. 1343175-25-6

1-[(Tert-butylamino)methyl]cyclopentan-1-ol

Cat. No.: B1468014
CAS No.: 1343175-25-6
M. Wt: 171.28 g/mol
InChI Key: SQJVWFRKAJAFCS-UHFFFAOYSA-N
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Description

1-[(Tert-butylamino)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C10H21NO It features a cyclopentane ring substituted with a hydroxyl group and a tert-butylamino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Tert-butylamino)methyl]cyclopentan-1-ol typically involves the reaction of cyclopentanone with tert-butylamine in the presence of a reducing agent. One common method includes the following steps:

    Formation of the imine intermediate: Cyclopentanone reacts with tert-butylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Tert-butylamino)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation:

    Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydroxyl group to a carbonyl group.

    Products: The major product is the corresponding ketone, 1-[(Tert-butylamino)methyl]cyclopentanone.

Reduction:

    Reagents and Conditions: Reducing agents like lithium aluminum hydride can reduce the compound further if additional functional groups are present.

    Products: The major products depend on the specific functional groups being reduced.

Substitution:

    Reagents and Conditions: Nucleophilic substitution reactions can occur at the amino group or the hydroxyl group.

    Products: Substituted derivatives of the original compound.

Scientific Research Applications

1-[(Tert-butylamino)methyl]cyclopentan-1-ol has several applications in scientific research, including:

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activity and interactions with biological molecules.

Medicine:

  • Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Tert-butylamino)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The tert-butylamino group can engage in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The hydroxyl group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

1-[(Tert-butylamino)methyl]cyclopentan-1-ol can be compared to similar compounds such as:

    1-[(Tert-butylamino)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-[(Tert-butylamino)methyl]cyclopentan-1-amine: Similar structure but with an amino group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[(tert-butylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2,3)11-8-10(12)6-4-5-7-10/h11-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJVWFRKAJAFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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